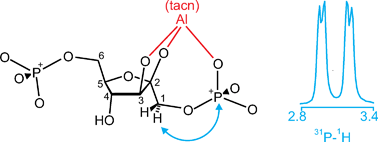The metal-binding sites of glycose phosphates†
Dalton Transactions Pub Date: 2009-07-31 DOI: 10.1039/B909431H
Abstract
In aqueous solution, the reducing sugar phosphates D-arabinose 5-phosphate,

Recommended Literature
- [1] Correction: Orbital entanglement and CASSCF analysis of the Ru–NO bond in a Ruthenium nitrosyl complex
- [2] The application of the inexpensive and synthetically simple electrocatalyst CuFe-MoC@NG in immunosensors†
- [3] An optical-fiber sensor based on time-gated fluorescence for detecting water content in organic solvents
- [4] Electromagnetic and microwave-absorbing properties of magnetic nickel ferrite nanocrystals†
- [5] Ag+-sensitized lanthanide luminescence in Ln3+ post-functionalized metal–organic frameworks and Ag+ sensing†
- [6] A binder-free method to produce heat-sealable and transparent cellulose films driven by a confined green solvent†
- [7] Solvatochromic sensors detect proteome aggregation in stressed liver tissues with hepatic cancer and cirrhosis†
- [8] Front cover
- [9] Highly efficient Cr2O72− removal of a 3D metal-organic framework fabricated by tandem single-crystal to single-crystal transformations from a 1D coordination array†
- [10] The Ronald Belcher Memorial Award for 1988










